molecular formula C7H7N5 B13845375 2-(1H-1,2,3-triazol-1-yl)-3-Pyridinamine

2-(1H-1,2,3-triazol-1-yl)-3-Pyridinamine

Cat. No.: B13845375
M. Wt: 161.16 g/mol
InChI Key: QESCDWVOPNOJON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1H-1,2,3-triazol-1-yl)-3-Pyridinamine: is a heterocyclic compound that features both a triazole and a pyridine ring. This compound is part of the broader class of 1,2,3-triazoles, which are known for their stability and versatility in various chemical reactions. The presence of both the triazole and pyridine rings in its structure makes it a valuable compound in medicinal chemistry, materials science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,2,3-triazol-1-yl)-3-Pyridinamine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and heterogeneous catalysts can enhance the efficiency and yield of the reactions .

Chemical Reactions Analysis

Types of Reactions

2-(1H-1,2,3-triazol-1-yl)-3-Pyridinamine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring .

Mechanism of Action

The mechanism of action of 2-(1H-1,2,3-triazol-1-yl)-3-Pyridinamine involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1H-1,2,3-triazol-1-yl)-3-Pyridinamine is unique due to the combination of the triazole and pyridine rings, which imparts distinct chemical and biological properties. This dual-ring structure enhances its stability, reactivity, and potential for diverse applications .

Properties

Molecular Formula

C7H7N5

Molecular Weight

161.16 g/mol

IUPAC Name

2-(triazol-1-yl)pyridin-3-amine

InChI

InChI=1S/C7H7N5/c8-6-2-1-3-9-7(6)12-5-4-10-11-12/h1-5H,8H2

InChI Key

QESCDWVOPNOJON-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)N2C=CN=N2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.